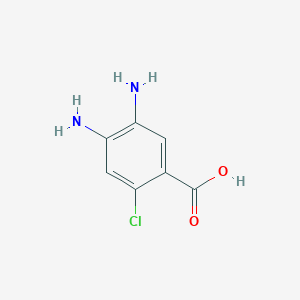

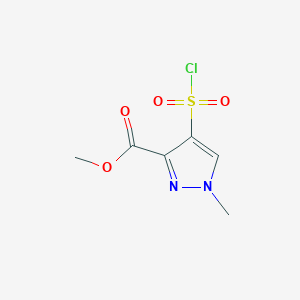

![molecular formula C19H22FN3O B2397420 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-3-methylbenzenecarboxamide CAS No. 478079-60-6](/img/structure/B2397420.png)

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-3-methylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-3-methylbenzenecarboxamide, also known as FLU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLU is a selective antagonist of the dopamine D4 receptor, which makes it a promising candidate for the treatment of various neurological disorders.

Scientific Research Applications

Application in Neuroinflammation Imaging

This compound has been used in the development of a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging . The radioligand, referred to as [18F]1, showed higher uptake in the lipopolysaccharide (LPS)-treated mouse brain than in the control mouse brain . This suggests that [18F]1 may hold promise as a radioligand for CSF1R imaging .

Use in Synthesis of Boronic Acid Derivatives

The compound has been used in the synthesis of boronic acid derivatives, specifically (3-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)PHENYL)BORONIC ACID PINACOL ESTER . This derivative has potential applications in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Role in IKKβ Inhibition

A derivative of the compound, 5-[4-(4-fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104), has been reported to have potent, selective, and metabolically stable IKKβ inhibitory activities . IKKβ is a protein kinase that plays a key role in the NF-kappa B signaling pathway, which is involved in inflammation, immunity, cell proliferation, and apoptosis .

Potential Use in Alzheimer’s Disease Research

The compound’s role in neuroinflammation imaging could potentially make it useful in Alzheimer’s disease research . Neuroinflammation, involving the activation of glial cells in the brain, plays a significant role in neurodegenerative diseases such as Alzheimer’s disease .

Use in Radiopharmaceutical Sciences

The compound’s use in the development of a radioligand for PET imaging indicates its potential application in the field of Radiopharmaceutical Sciences . Radiopharmaceuticals are radioactive compounds that are used in medicine, primarily in the imaging and treatment of diseases .

Potential Application in Drug Development

Given the compound’s demonstrated binding affinity and its role in the inhibition of IKKβ, it could potentially be used in the development of new drugs . Its potential applications in neuroinflammation imaging and Alzheimer’s disease research further underscore its potential in drug development .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit serine/threonine-protein kinase , which plays a crucial role in cell cycle arrest and DNA repair activation in response to DNA damage .

Mode of Action

Based on the target of action, it can be inferred that this compound might interact with its target, potentially inhibiting the function of the serine/threonine-protein kinase, leading to cell cycle arrest and activation of dna repair mechanisms .

Biochemical Pathways

Given its potential target, it may influence the pathways related to cell cycle regulation and dna repair . The downstream effects could include the prevention of cell proliferation and the enhancement of DNA repair mechanisms.

Result of Action

Based on its potential target, it can be inferred that this compound might lead to cell cycle arrest and activation of dna repair mechanisms .

properties

IUPAC Name |

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-14-4-3-5-15(12-14)19(24)21-16-6-7-18(17(20)13-16)23-10-8-22(2)9-11-23/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDRNFYSUPDHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

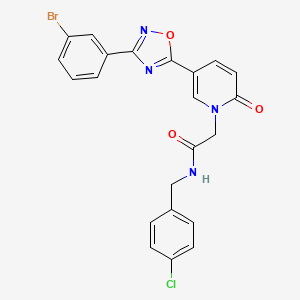

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2397337.png)

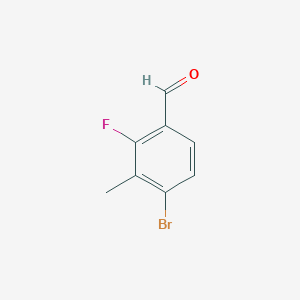

![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)

![2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2397351.png)

![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)

![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)